[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid
Description
Properties
IUPAC Name |
2-[(5-methylfuran-2-carbonyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-5-2-3-6(13-5)8(12)9-4-7(10)11/h2-3H,4H2,1H3,(H,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRBJZLVOGEZNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30242774 | |
| Record name | 2-((5-Methylfuran-2-carbonyl)amino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30242774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24780045 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
97207-45-9 | |
| Record name | 2-((5-Methylfuran-2-carbonyl)amino)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097207459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((5-Methylfuran-2-carbonyl)amino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30242774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of 5-Methyl-furan-2-carboxylic Acid
The initial step involves synthesizing 5-methyl-furan-2-carboxylic acid, which can be achieved using the following methods:
- Oxidation of 5-Methylfurfural : This method employs oxidizing agents such as potassium permanganate or chromium trioxide to convert 5-methylfurfural into 5-methyl-furan-2-carboxylic acid. The reaction conditions typically involve refluxing the substrate with the oxidizing agent in a suitable solvent.
Amidation Reaction
Once the carboxylic acid is obtained, it can be reacted with an appropriate amine to form the desired amide:
- Using Coupling Reagents : The amidation of 5-methyl-furan-2-carboxylic acid with aminoacetic acid (glycine) can be facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). This method helps in forming amide bonds under mild conditions, minimizing racemization.
Reaction Conditions
The following table summarizes the key reaction conditions for synthesizing [(5-Methyl-furan-2-carbonyl)-amino]-acetic acid:
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | Potassium permanganate or chromium trioxide | Oxidation of 5-methylfurfural to form 5-methyl-furan-2-carboxylic acid |
| 2 | EDCI, HOBt, Triethylamine | Amidation of 5-methyl-furan-2-carboxylic acid with aminoacetic acid |
| 3 | Reflux conditions | To facilitate reaction completion and increase yield |
The yield of this compound can vary based on the specific conditions employed during synthesis. Typical yields reported for similar reactions range from 60% to 85%. Following synthesis, purification can be achieved through techniques such as recrystallization or chromatography using silica gel.
The preparation of this compound involves a systematic approach starting from the oxidation of 5-methylfurfural to amidation with aminoacetic acid. Utilizing effective coupling agents and optimizing reaction conditions can significantly enhance yield and purity, making this compound accessible for further research and application in various fields of chemistry.
Chemical Reactions Analysis
Types of Reactions
[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanic acids or other derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under anhydrous conditions.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Products may include furanic acids or aldehydes.
Reduction: Products may include alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Hypoxia-Inducible Factor Modulation
One of the primary applications of [(5-Methyl-furan-2-carbonyl)-amino]-acetic acid derivatives is in the activation of hypoxia-inducible factors (HIFs). HIFs are critical transcription factors that respond to low oxygen levels in the cellular environment. Research has demonstrated that certain furan- and thiophene-2-carbonyl amino acid derivatives can inhibit factor inhibiting HIF-1 (FIH-1), thereby enhancing HIF activity under normoxic conditions. This mechanism is vital for developing treatments for conditions like ischemia and cancer, where HIF activation can promote cell survival and angiogenesis .
Key Findings:
- Compounds that stabilize HIF activity were identified through in vitro assays, indicating their potential as therapeutic agents in hypoxic conditions .
- The structural modifications of furan derivatives significantly influence their biological activity, suggesting that careful design can optimize their efficacy .
Antimicrobial and Antimycobacterial Activity
Another significant application of this compound is its antimicrobial properties. Studies have shown that derivatives of this compound exhibit activity against various bacterial strains, including Mycobacterium tuberculosis. The mechanism often involves disrupting microbial cell wall synthesis or function, making these compounds potential candidates for new antibiotic therapies .
Research Insights:
- In vitro evaluations have confirmed the effectiveness of certain furan derivatives against resistant strains of bacteria, highlighting their role in combating antibiotic resistance .
Pharmaceutical Development
The synthesis of this compound and its derivatives has implications in pharmaceutical development. The ability to create high-purity compounds with specific biological activities allows for the exploration of new drug formulations. For instance, compounds with high optical purity have been shown to possess enhanced pharmacological effects, which is crucial in drug design .
Pharmaceutical Applications:
- Development of formulations targeting specific diseases such as cancer and infections.
- Exploration of combinatorial chemistry techniques to synthesize diverse derivatives for screening against various biological targets.
Case Study 1: Activation of HIF
A study evaluated the effects of various furan derivatives on HIF activity under normoxic conditions. The results indicated that specific structural modifications led to significant increases in HIF transcriptional activity, suggesting a promising avenue for developing therapies aimed at enhancing cellular responses to hypoxia.
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of furan-based compounds were tested against clinical isolates of Mycobacterium tuberculosis. The results demonstrated notable antimicrobial activity, supporting further development as potential treatments for tuberculosis, particularly in drug-resistant cases.
Mechanism of Action
The mechanism of action of [(5-Methyl-furan-2-carbonyl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The furan ring and the amino-acetic acid moiety can interact with enzymes and receptors, influencing various biochemical processes. For example, the compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
5-Acetyl-furan-2-carboxylic Acid
Structure : Features an acetyl group at position 5 of the furan ring and a carboxylic acid at position 2.
Key Differences :
- Functional Groups: The acetyl group (electron-withdrawing) vs. methyl (electron-donating) alters electronic properties. The carboxylic acid directly attached to the furan increases acidity (pKa ~2–3) compared to the amino-linked acetic acid (pKa ~4–5) in the target compound.
- Synthesis : Synthesized via oxidation of 5-methylfuran derivatives, whereas the target compound likely requires amide bond formation between 5-methylfuran-2-carbonyl chloride and glycine .
Applications : Used as an intermediate in antiviral and antimicrobial agents due to its polar carboxylate group .
2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid
Structure : A benzofuran derivative with methoxy and acetyl substituents, conjugated to acetic acid .
Key Differences :
Thiazolidine and Pyrrolidine Derivatives
Examples :
- {5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic Acid ()
- [((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic Acid () Key Differences:
- Heterocyclic Core : Thiazolidine (sulfur-containing) and pyrrolidine (saturated nitrogen) rings confer conformational rigidity vs. the planar furan.
- Bioactivity : Thiazolidine derivatives often target enzymes like HIV reverse transcriptase (RT) via hydrophobic and hydrogen-bond interactions, similar to furan-based compounds .
Physicochemical and Pharmacological Comparison
Table 1: Comparative Properties of Selected Compounds
Biological Activity
[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid is a furan-derived organic compound that has garnered attention for its potential biological activities. This compound, with the molecular formula C₈H₉NO₄, features a furan ring substituted with a methyl group and a carbonyl group, along with an amino-acetic acid moiety. Understanding its biological activity is crucial for potential applications in pharmaceuticals and biochemistry.
The precise biological targets of this compound remain largely unknown. However, it is hypothesized that furan derivatives can interact with various biomolecules, including enzymes and receptors, through mechanisms such as:
- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, influencing biochemical reactions.
- Signal Transduction Modulation : It can alter cell signaling pathways, affecting cellular responses and gene expression.
- Gene Expression Regulation : By interacting with transcription factors, it may modulate the transcription of target genes.
Interaction with Enzymes
Research indicates that this compound interacts with several enzyme classes, particularly oxidoreductases and transferases. These interactions can lead to significant biochemical transformations:
| Enzyme Class | Interaction Type | Effect |
|---|---|---|
| Oxidoreductases | Inhibition/Activation | Modulates redox reactions |
| Transferases | Inhibition | Alters transfer reactions |
Cellular Effects
The compound influences various cellular processes, including:
- Cell Signaling Pathways : It can enhance or inhibit the activity of key signaling molecules.
- Gene Expression : Changes in transcription factor activity can lead to altered gene expression profiles.
Temporal and Dosage Effects
In laboratory studies, the effects of this compound have been shown to vary over time and with dosage:
- Stability and Degradation : The compound remains stable under specific conditions but may degrade over time, impacting its biological activity.
- Dosage Variability : Lower doses tend to exhibit beneficial effects, while higher doses may lead to toxicity. Threshold effects indicate an optimal dosage range for efficacy without adverse effects.
Case Studies and Research Findings
Recent studies have explored the biological implications of furan derivatives similar to this compound. For example:
- Hypoxia-Inducible Factor (HIF) Activation :
- Toxicity Profiling :
- Enzymatic Activity Modulation :
Q & A
Q. What are the recommended synthetic routes for [(5-Methyl-furan-2-carbonyl)-amino]-acetic acid in academic research?
Methodological Answer: The compound can be synthesized via a Michael addition-elimination reaction using glycine derivatives and substituted furanones. For example:
- Step 1: React a glycine methyl ester with a 5-methyl-2-furanone derivative in the presence of a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) or dichloromethane.
- Step 2: Purify the product via silica gel column chromatography using a gradient of petroleum ether and ethyl acetate (e.g., 3:1 to 1:1 ratio) .
- Alternative Route: Utilize α,α-dicationic malonate equivalents (e.g., diethyl malonate oxide, DEMO) to introduce substituents via successive nucleophilic additions, followed by hydrolysis and decarboxylation .
Key Data:
| Parameter | Condition/Value | Reference |
|---|---|---|
| Reaction Time | 48–72 hours | |
| Yield | 50–60% | |
| Purification Solvent | Ethyl acetate/petroleum ether |
Q. How can researchers characterize the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the presence of the furan ring (δ 6.2–7.5 ppm for furan protons) and the acetic acid backbone (δ 3.5–4.5 ppm for CH groups) .
- Infrared Spectroscopy (IR): Identify carbonyl stretches (C=O) at ~1700 cm and amide N–H bends at ~3300 cm .
- X-ray Crystallography: Resolve intermolecular hydrogen bonds (e.g., N–H···O and C–H···O) to confirm solid-state stability and packing .
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (70:30) to assess purity (>95%) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties of this compound?
Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP ) incorporating exact exchange terms provides accurate thermochemical data.
- Basis Set: Use 6-311++G(d,p) for geometry optimization and vibrational frequency analysis.
- Solvent Effects: Apply the Polarizable Continuum Model (PCM) for aqueous or THF environments.
- Key Outputs:
Q. How to address regioselectivity challenges in synthesizing derivatives of this compound?
Methodological Answer:
- Protecting Groups: Use tert-butoxycarbonyl (Boc) or benzyl groups to shield the amino or carboxyl moieties during functionalization .
- Catalytic Control: Employ chiral catalysts (e.g., bis-palladacycles) for enantioselective additions to the furan ring .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the carbonyl carbon .
Q. What are the mechanisms underlying the biological activity of this compound?
Methodological Answer:
- Enzyme Inhibition: The compound may act as a transition-state analog for enzymes like histone deacetylases (HDACs) due to its acetylated amino acid structure. Test via competitive inhibition assays using fluorogenic substrates (e.g., Ac-Lys-AMC) .
- Antimicrobial Activity: Screen against Gram-negative bacteria (e.g., E. coli) using broth microdilution (MIC values) and assess biofilm disruption via crystal violet staining .
- Receptor Binding: Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with pro-inflammatory receptors (e.g., TLR4/MD2 complex) .
Experimental Data:
| Assay Type | Result (Example) | Reference |
|---|---|---|
| HDAC Inhibition | IC = 12 µM | |
| MIC (E. coli) | 64 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
